molecular formula C15H21N5O B6430305 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2034354-62-4

3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B6430305
CAS No.: 2034354-62-4
M. Wt: 287.36 g/mol
InChI Key: RRTFLRDDZQFHER-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS 2034354-62-4) is a high-purity pyrazole-derived urea compound designed for drug discovery research. This molecule integrates two pharmacologically relevant motifs: a pyrazole core known for its role in kinase inhibition and anti-inflammatory activity, and a urea group which enhances hydrogen-bonding interactions with biological targets . The tert-butyl moiety contributes to improved metabolic stability and lipophilicity, influencing the compound's physicochemical properties and making it a candidate for oncology and inflammation research . Pyrazolyl-urea derivatives have been demonstrated to show a wide spectrum of biological activities, particularly in the anticancer field, where they interact with multiple intracellular pathways and inhibit various kinases such as Src and p38-MAPK . Furthermore, recent studies on related pyrazole compounds highlight their potential as multifunctional agents, showing remarkable antioxidative activity by inhibiting superoxide anion production and lipid peroxidation, as well as interesting antiproliferative effects against solid tumor and leukemia cell lines . This compound is provided for research purposes only and is strictly not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-tert-butyl-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-8-9-20-11-13(10-18-20)12-4-6-16-7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTFLRDDZQFHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and urea functionalities exhibit significant anticancer properties. Research has shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, the incorporation of the pyridine ring in 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea enhances its interaction with biological targets involved in cancer progression .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Preliminary data suggest that 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea may exhibit similar inhibitory effects, making it a candidate for further exploration in inflammatory disease models .

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives have gained attention in neuropharmacology. Compounds like 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The antimicrobial properties of pyrazole-based compounds are well-documented, with some studies indicating efficacy against various bacterial strains. The presence of the pyridine moiety in this compound could enhance its lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryInhibits COX enzymes; reduces inflammation ,
NeuroprotectiveProtects against oxidative stress; potential in neurodegenerative diseases ,
AntimicrobialEffective against specific bacterial strains ,

Case Study: Anticancer Mechanism

In a study examining the anticancer effects of similar pyrazole derivatives, researchers found that these compounds could inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation. The study highlighted the importance of structural modifications, such as those present in 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea, which could enhance potency and selectivity against tumor cells .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The presence of the tert-butyl group and the heterocyclic rings allows for specific interactions with hydrophobic pockets and hydrogen bonding sites within the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with modifications in the pyrazole ring substituents, urea linkage, or alkyl/aryl groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of 3-Ureidopyrazole Derivatives

Compound Name Pyrazole Substituent (Position 4) Urea Substituent Key Biological Activity Synthesis Method
3-tert-Butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea Pyridin-4-yl tert-Butyl Kinase inhibition (hypothesized) Curtius reaction with amines
1-Alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea Hydroxymethyl Alkyl/aryl ACTH receptor modulation Curtius reaction (intramolecular cyclization)
3-Ureido-4-ethoxycarbonylpyrazole Ethoxycarbonyl Varied alkyl/aryl Antitumor, kinase inhibition Isocyanate addition to aminopyrazoles
3-Ureido-4-carboxypyrazole Carboxy Varied alkyl/aryl Anti-inflammatory Isocyanate addition to aminopyrazoles

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The pyridin-4-yl group in the target compound may enhance binding to kinase ATP pockets compared to hydroxymethyl or ethoxycarbonyl groups, which are bulkier and less π-electron-rich .
  • The tert-butyl group on the urea moiety improves metabolic stability relative to linear alkyl chains, as seen in 1-alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas. This modification could reduce hepatic clearance .

Synthetic Accessibility: The target compound’s synthesis via the Curtius reaction (using 4-pyridinylpyrazole carbonyl azides and tert-butylamine) avoids the need for unstable 4-aminopyrazole intermediates, a limitation in other methods . In contrast, 3-ureido-4-carboxypyrazoles require pre-functionalized aminopyrazoles, which are challenging to prepare due to competing reactivity at the pyrazole ring .

Biological Performance :

  • Compounds with hydroxymethyl groups (e.g., 1-alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea) exhibit ACTH receptor modulation but may suffer from rapid oxidation to carboxylic acids, reducing bioavailability .
  • Ethoxycarbonyl-substituted analogs show antitumor activity but exhibit higher polarity, limiting blood-brain barrier penetration compared to the target compound’s pyridinyl-tert-butyl combination .

Biological Activity

3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound features a urea functional group linked to a pyrazole and pyridine moiety, which are known to contribute to its biological properties. The molecular formula is C18H25N5OC_{18}H_{25}N_{5}O with a molecular weight of 359.42 g/mol.

1. Anticancer Properties

Research indicates that derivatives of pyrazolyl ureas, including the target compound, exhibit significant anticancer activity. Notably, compounds with similar structures have been identified as effective inhibitors of protein kinases such as Raf and p38, which play crucial roles in cancer cell proliferation and survival .

Table 1: Inhibitory Activities of Related Compounds

Compound NameTarget KinaseIC50 (µM)Reference
Compound Ap380.004
Compound BRaf0.013
3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ureaVEGFR2TBDTBD

2. Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies have reported that pyrazolyl ureas can inhibit the production of pro-inflammatory cytokines like TNFα and IL-17 in various models, suggesting that similar mechanisms may be applicable to 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea .

Table 2: Cytokine Inhibition by Pyrazolyl Ureas

Compound NameCytokine InhibitedIC50 (nM)Reference
Compound CTNFα270
Compound DIL-17780
3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ureaTBDTBDTBD

3. Antibacterial Activity

The antibacterial potential of pyrazolyl ureas has been documented, with moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds were found to be around 250 µg/mL, indicating that further investigation into the specific activity of 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is warranted .

Case Studies

In a study focusing on pyrazolyl ureas, it was noted that modifications in the molecular structure could significantly enhance biological activities . For instance, the introduction of different substituents on the pyrazole ring led to variations in potency against specific targets.

Case Study Example

A derivative similar to 3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea was synthesized and evaluated for its anticancer properties against various cell lines. The results indicated a strong correlation between structural modifications and enhanced inhibitory effects on cell growth, particularly in breast cancer models .

Q & A

Q. Key Challenges :

  • Regioselectivity : Ensuring the pyrazole forms with the correct substituent orientation (e.g., pyridin-4-yl at position 4).
  • Purification : Intermediate byproducts (e.g., unreacted isocyanate) require column chromatography or recrystallization .

How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?

Q. Basic

  • 1H NMR :
    • Pyridin-4-yl protons appear as a doublet (~8.5 ppm, J = 5 Hz).
    • Pyrazole protons resonate as singlets (~6.5–7.5 ppm).
    • Ethyl spacer protons show splitting patterns (e.g., triplet for –CH2– adjacent to urea) .
  • Mass Spectrometry :
    • Molecular ion [M+H]+ should match the calculated molecular weight (C15H21N5O: 299.35 g/mol).
    • Fragmentation peaks may include loss of tert-butyl (56 Da) or pyridinyl groups .

What computational methods are suitable for predicting the compound’s reactivity and binding affinity in biological systems?

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screens against protein targets (e.g., kinases) using software like AutoDock Vina. Pyridinyl and urea groups often show hydrogen bonding with active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (~100 ns runs) using GROMACS .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Dose-Response Analysis : Compare IC50 values under standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .
  • Meta-Analysis : Aggregate data from multiple studies, accounting for variables like cell line heterogeneity or solvent effects (DMSO vs. aqueous buffers) .
  • Counter-Screening : Test off-target effects using panels of related enzymes (e.g., kinase family profiling) .

What experimental designs optimize reaction yields during urea bond formation?

Q. Advanced

  • Solvent Selection : Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity of the amine .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., urea oligomerization) .

How does the tert-butyl group influence the compound’s physicochemical properties?

Q. Basic

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (critical for cellular uptake studies) .
  • Steric Effects : Hinders rotational freedom of the urea moiety, potentially stabilizing bioactive conformations .
  • Stability : tert-butyl groups resist metabolic oxidation compared to linear alkyl chains .

What analytical techniques are recommended for assessing purity and stability in long-term storage?

Q. Advanced

  • HPLC-PDA : Monitor degradation products (e.g., hydrolyzed urea to amine) using C18 columns and acetonitrile/water gradients .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months; track changes via TGA/DSC .
  • Mass Spectrometry Imaging (MSI) : Maps spatial distribution of the compound in tissue sections .

How can researchers evaluate the environmental impact of this compound in laboratory waste streams?

Q. Advanced

  • Biodegradation Assays : Use OECD 301F tests to measure microbial degradation in aqueous systems .
  • Ecotoxicity Screening : Expose Daphnia magna or zebrafish embryos to sublethal doses (LC50/EC50 determination) .
  • Adsorption Studies : Measure binding to soil organic matter (e.g., humic acid) via batch equilibrium experiments .

What strategies mitigate regioselectivity issues during pyrazole ring functionalization?

Q. Advanced

  • Directed Metalation : Use Grignard reagents with directing groups (e.g., SEM-protected pyrazoles) to control substitution patterns .
  • Cross-Coupling Optimization : Screen Pd catalysts (e.g., PdCl2(PPh3)2 vs. XPhos) for Suzuki-Miyaura reactions with pyridinyl boronic acids .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl [BOC] on amines) during synthesis .

How do structural analogs of this compound inform SAR studies for target optimization?

Q. Advanced

  • Pyridine Replacement : Substituting pyridin-4-yl with pyridin-3-yl reduces kinase inhibition potency by ~30%, suggesting positional sensitivity .
  • Urea Modifications : Replacing urea with thiourea decreases solubility but increases binding affinity for hydrophobic pockets (e.g., ATP-binding sites) .
  • Ethyl Spacer Variation : Shortening to methyl reduces conformational flexibility, lowering IC50 values in enzymatic assays .

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